



Illuminating Olfaction: A Guide to Studying odr-1 Gene Expression in C. elegans

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The odr-1 gene in Caenorhabditis elegans encodes a receptor-type guanylyl cyclase that plays a pivotal role in chemosensation. As a key component of the olfactory signaling pathway, ODR-1 is essential for responses to a variety of volatile odorants sensed by the AWC and AWB sensory neurons. Understanding the regulation of odr-1 expression is crucial for dissecting the molecular mechanisms of olfaction, sensory neuron development, and behavioral plasticity. These application notes provide a comprehensive guide with detailed protocols for investigating odr-1 gene expression in C. elegans.

Visualizing odr-1 Expression with Reporter Genes

Promoter-reporter fusion constructs are a powerful tool for visualizing the spatial and temporal expression patterns of a gene. By fusing the odr-1 promoter to a fluorescent protein like GFP or RFP, researchers can directly observe which cells express odr-1 and at what developmental stage.

Experimental Protocol: Generating an odr-1 Promoter-GFP Fusion Reporter

This protocol outlines the steps to create a transgenic C. elegans strain expressing GFP under the control of the odr-1 promoter.



1. Promoter Amplification:

- Amplify the promoter region of odr-1 from C. elegans (N2 strain) genomic DNA using PCR. A
 ~2.4 kb region upstream of the odr-1 start codon has been shown to drive expression in the
 AWB and AWC neurons.
- Forward Primer: 5'-[Restriction Site 1]-[Specific sequence for odr-1 promoter]-3'
- Reverse Primer: 5'-[Restriction Site 2]-[Specific sequence for odr-1 promoter]-3'
 - Note: Incorporate unique restriction sites (e.g., SphI and BamHI) into the primers for subsequent cloning.

2. Plasmid Construction:

- Clone the amplified odr-1 promoter fragment into a C. elegans expression vector containing a GFP coding sequence and a 3' UTR from a ubiquitously expressed gene like unc-54. A common choice is the pPD95.75 vector.
- Digest both the PCR product and the pPD95.75 vector with the chosen restriction enzymes.
- Ligate the digested promoter fragment into the linearized vector.
- Transform the ligation product into competent E. coli and select for antibiotic resistance.
- Isolate plasmid DNA from positive clones and verify the insert by sequencing.
- 3. Microinjection and Generation of Transgenic Animals:
- Prepare an injection mix containing the odr-1p::GFP plasmid (1-30 ng/μl) and a co-injection marker (e.g., pRF4 with a dominant rol-6 mutation at 30 ng/μl) in sterile water or TE buffer.[1] The total DNA concentration should be around 100 ng/μl, using a filler plasmid like pBluescript if necessary.[1]
- Inject the DNA mixture into the distal gonad syncytium of young adult N2 hermaphrodites.[1] [2]
- Single the injected worms onto individual NGM plates seeded with OP50 E. coli.



- Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for pRF4).
- Mount the marker-positive F1 animals on an agar pad and examine for GFP expression in the head neurons using a fluorescence microscope.
- Establish stable transgenic lines from the progeny of GFP-positive animals.

Expected Results: GFP expression should be observable in the cell bodies, axons, and cilia of the AWB and AWC sensory neurons in the head of the worm. A pre-existing reporter strain, oyls44 [odr-1::RFP + lin-15(+)], shows bright RFP expression in AWB and AWC, which can serve as a reference.[3]

Quantifying odr-1 mRNA Levels with qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method for measuring the abundance of specific mRNA transcripts. This technique is ideal for determining how odr-1 expression levels change in response to genetic mutations, environmental stimuli, or drug treatments.

Experimental Protocol: Quantitative RT-PCR of odr-1

- 1. RNA Extraction:
- Synchronize a population of C. elegans at the desired developmental stage.
- Collect the worms and wash them with M9 buffer to remove bacteria.
- Homogenize the worm pellet in TRIzol reagent or a similar RNA extraction solution.
- Extract total RNA following the manufacturer's protocol.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
- 2. cDNA Synthesis:



 Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.

3. Quantitative PCR:

- Design primers specific to the odr-1 transcript. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
 - Forward Primer Example: 5'-gcaggagctcacatcggtta-3'
 - Reverse Primer Example: 5'-ttggaatcacatcctgcatga-3'
- Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and the odr-1-specific primers.
- Include a no-template control and a no-reverse-transcriptase control.
- Run the qPCR on a real-time PCR machine.
- Use the 2-ΔΔCt method to calculate the relative expression of odr-1, normalizing to a stable reference gene (e.g., act-1, cdc-42).

Data Presentation: odr-1 Expression Analysis

The following table provides a template for presenting quantitative data on odr-1 expression under different experimental conditions.

Condition	Target Gene	Normalized Expression (Fold Change)	Standard Deviation	p-value
Wild-Type (Control)	odr-1	1.0	0.15	-
Mutant x	odr-1	User-defined value	User-defined value	User-defined value
Drug Treatment Y	odr-1	User-defined value	User-defined value	User-defined value



Localizing odr-1 mRNA with Whole-Mount in situ Hybridization

Whole-mount in situ hybridization (WISH) allows for the direct visualization of mRNA transcripts within the intact animal, providing high-resolution spatial information about gene expression.

Experimental Protocol: Whole-Mount in situ Hybridization for odr-1

- 1. Probe Synthesis:
- Generate a DNA template for the odr-1 antisense probe by PCR, incorporating a T7 RNA polymerase promoter sequence into the reverse primer.
- Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR template using T7 RNA polymerase and DIG-labeled UTPs.
- Purify the labeled probe.
- 2. Worm Preparation and Fixation:
- Harvest a mixed-stage population of N2 worms.
- Fix the worms in 4% paraformaldehyde.
- Permeabilize the worms by freeze-cracking and treatment with acetone.
- 3. Hybridization:
- Pre-hybridize the fixed worms in hybridization buffer.
- Hybridize the worms with the DIG-labeled odr-1 probe overnight at 48°C.
- 4. Washing and Detection:
- Wash the worms extensively to remove the unbound probe.
- Incubate the worms with an anti-DIG antibody conjugated to alkaline phosphatase (AP).



- · Wash to remove the unbound antibody.
- Detect the probe using a colorimetric reaction with NBT/BCIP, which will produce a purple precipitate where the odr-1 mRNA is located.

5. Imaging:

 Mount the stained worms on a slide and visualize them using a compound microscope with DIC optics.

Signaling Pathways and Experimental Workflows ODR-1 Signaling Pathway

The ODR-1 protein is a central component of the olfactory signal transduction cascade in AWC neurons. Upon binding of an odorant to a specific G-protein coupled receptor (GPCR), a signaling cascade is initiated that leads to the activation of ODR-1. ODR-1 then catalyzes the production of cyclic GMP (cGMP). This second messenger, cGMP, directly gates the TAX-2/TAX-4 cyclic nucleotide-gated ion channel, leading to membrane depolarization and neuronal signaling.



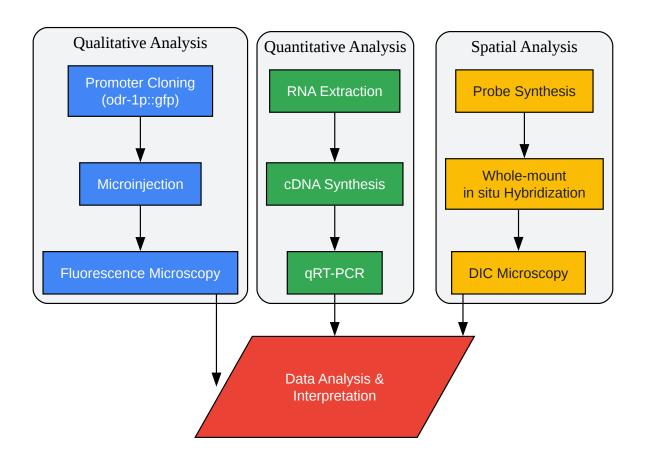
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ODR-1 olfactory signaling pathway in C. elegans.

Experimental Workflow for odr-1 Expression Analysis

The following diagram illustrates the overall workflow for studying odr-1 gene expression, from initial experimental design to final data analysis.





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Workflow for studying odr-1 gene expression.

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